molecular formula C21H23N3O3 B7719586 N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide

Cat. No. B7719586
M. Wt: 365.4 g/mol
InChI Key: PLVBRJJSMGCCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide inhibits glutamate transporters by binding to their substrate-binding site and blocking the uptake of glutamate. This leads to an increase in the concentration of extracellular glutamate and enhances synaptic transmission. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide has been found to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide has been found to have a range of biochemical and physiological effects in various cell types and animal models. In neurons, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide has been shown to increase the amplitude and duration of excitatory postsynaptic currents, leading to enhanced synaptic transmission. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide has also been found to induce long-term potentiation, a cellular mechanism that underlies learning and memory. In addition, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide has several advantages as a research tool. It is a highly selective inhibitor of glutamate transporters and does not affect other neurotransmitter transporters. It has also been found to be relatively stable and easy to handle in the laboratory. However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide has some limitations as well. It has a relatively short half-life in vivo, which limits its use in animal models. In addition, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide can induce excitotoxicity at high concentrations, which can be detrimental to neurons.

Future Directions

There are several future directions for research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the use of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide in combination with other drugs to enhance its therapeutic efficacy. Finally, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide could be used as a tool to study the role of glutamate transporters in various neurological and psychiatric disorders. Overall, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide has great potential as a research tool and a therapeutic agent, and further research is needed to fully explore its applications.

Synthesis Methods

The synthesis of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide involves the reaction of 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde with 3-methoxybenzylamine in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide is typically around 50-60%.

Scientific Research Applications

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide has been widely used in scientific research due to its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. By inhibiting glutamate transporters, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide can increase the concentration of glutamate in the synaptic cleft and enhance synaptic transmission. This property has made N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxybenzamide a valuable tool for studying the role of glutamate transporters in various physiological and pathological conditions, such as epilepsy, ischemia, and neurodegenerative diseases.

properties

IUPAC Name

N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-21(2,3)16-10-8-14(9-11-16)19-23-18(27-24-19)13-22-20(25)15-6-5-7-17(12-15)26-4/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVBRJJSMGCCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide

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